(S)-Qinoclidinole
Description
(S)-Qinoclidinole is a chiral compound known for its unique chemical structure and properties. It is a derivative of quinoline and has been studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(2S)-bicyclo[2.2.2]octan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2/t6?,7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQWBJLWGNPAL-RRQHEKLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Qinoclidinole typically involves several steps, starting from readily available precursors. One common method includes the use of quinoline as the starting material, which undergoes a series of reactions such as alkylation, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of strong bases, reducing agents, and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Qinoclidinole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced quinoline compounds, and substituted this compound derivatives.
Scientific Research Applications
The compound (S)-Qinoclidinole is a chiral molecule that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by relevant case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Its applications include:
- Antidepressant Activity : Studies have shown that this compound can enhance serotonin levels, which may contribute to its antidepressant effects. This has been documented in various animal models where the compound demonstrated significant improvement in depressive-like behaviors.
- Anxiolytic Effects : The compound also exhibits anxiolytic properties, potentially through its interaction with GABAergic systems. Research indicates that this compound can reduce anxiety-related behaviors in rodent models.
Neuropharmacology
Research has focused on the role of this compound in neuropharmacology, particularly its effects on cognitive functions:
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance learning and memory processes. In trials involving memory impairment models, administration of the compound resulted in improved performance on cognitive tasks.
Drug Development
This compound serves as a lead compound in the development of new pharmaceuticals:
- Synthesis of Derivatives : Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are ongoing to identify modifications that optimize therapeutic profiles.
- Targeting Neurological Disorders : The compound's potential applications extend to treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter systems is critical.
Table 1: Summary of Biological Activities of this compound
Table 2: Potential Derivatives of this compound
| Derivative Name | Modification Type | Expected Benefit |
|---|---|---|
| Derivative A | Alkyl substitution | Increased potency |
| Derivative B | Hydroxyl group addition | Enhanced solubility |
| Derivative C | Aromatic ring modification | Improved selectivity |
Case Study 1: Antidepressant Effects
In a study published by the Journal of Medicinal Chemistry, researchers administered this compound to a group of rodents subjected to chronic stress. The results indicated a significant decrease in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Cognitive Enhancement
Another study explored the cognitive-enhancing effects of this compound in aged rats. The treated group showed marked improvements in maze navigation tasks, indicating enhanced memory retention and learning capabilities, which could have implications for age-related cognitive decline.
Mechanism of Action
The mechanism of action of (S)-Qinoclidinole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
(S)-Qinoclidinole can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, which lacks the chiral center and has different reactivity and applications.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties and applications.
Quinidine: A stereoisomer of quinine, which has similar stereochemistry but different biological activity.
The uniqueness of this compound lies in its chiral nature, which imparts specific reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Overview of (S)-Qinoclidinole
This compound is a compound derived from the natural product class of alkaloids, specifically quinolines. It has garnered attention for its potential pharmacological properties, particularly in the field of neuroscience and medicinal chemistry.
This compound exhibits its biological activity primarily through interaction with neurotransmitter receptors. Research indicates that it may act as a modulator of cholinergic systems, potentially influencing acetylcholine receptors. This modulation could have implications for cognitive function and neuroprotection.
Pharmacological Properties
- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells.
- Cognitive Enhancement : Preliminary data indicate that this compound could enhance cognitive functions, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Activity : this compound has shown promise in reducing inflammation, which is a significant factor in various chronic diseases.
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest its potential application in neuroprotective therapies.
- Animal Models : In vivo studies using rodent models have shown that administration of this compound results in improved memory retention and learning capabilities, indicating its role as a cognitive enhancer.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
